(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide typically involves the reaction of L-homoserine lactone with an appropriate acylating agent under controlled conditions. One common method involves dissolving L-homoserine lactone hydrochloride in a suitable solvent and adding the acylating agent . The reaction is carried out under specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA), preventing the hydrolysis of palmitoylethanolamide (PEA) in inflammatory cells . This inhibition leads to reduced inflammation and potential therapeutic benefits in conditions such as chronic pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound is similar in structure but contains a hydroxyl group instead of an oxo group.
N-(2-Oxotetrahydrofuran-3-yl)octanamide: This compound has a longer carbon chain compared to (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Its ability to inhibit NAAA and modulate inflammatory responses sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H17NO4 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]heptanamide |
InChI |
InChI=1S/C11H17NO4/c1-2-3-4-8(13)7-10(14)12-9-5-6-16-11(9)15/h9H,2-7H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI-Schlüssel |
WMGXONSYPOENKA-VIFPVBQESA-N |
Isomerische SMILES |
CCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Kanonische SMILES |
CCCCC(=O)CC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.